(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate

Overview

Description

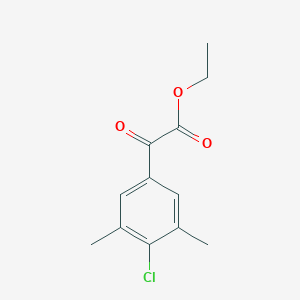

“(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate” is a leucine derivative . It’s a sulfuric acid compound with ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate (1:1) . It has a molecular weight of 275.3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16FNO2.H2O4S/c1-4-12-7(11)6(10)5-8(2,3)9;1-5(2,3)4/h6H,4-5,10H2,1-3H3;(H2,1,2,3,4)/t6-;/m0./s1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 4°C, under nitrogen, away from moisture . Its solubility in DMSO is 100 mg/mL .Scientific Research Applications

Environmental and Health Impacts of Related Compounds

Ethylmercury's Blood-Brain Barrier Permeability : Research has found that ethylmercury-containing compounds, such as Thimerosal, can cross the blood-brain barrier and accumulate in the brain. This accumulation is facilitated by the L-amino acid transport system and results in significant binding to brain tissues, highlighting concerns regarding toxicity and exposure levels (Kern, Geier, Homme, & Geier, 2019).

Per- and Polyfluoroalkyl Substances (PFAS) Ecological Risks : PFAS, which include a variety of compounds with potential environmental and health risks, have been the focus of extensive research aimed at understanding their ecotoxicology. Strategies for addressing these risks include developing more comprehensive monitoring programs and predictive models for bioaccumulation, as well as in silico, in vitro, and in vivo methods for assessing biological effects (Ankley et al., 2020).

Sulfate Assimilation in Plants : The regulation of sulfate assimilation, a crucial process for synthesizing essential amino acids like cysteine, varies among plant species. This review discusses the molecular mechanisms of sulfate assimilation regulation, highlighting differences across species and the importance of demand-driven control in all plants (Kopriva, 2006).

Polyfluoroalkyl Chemical Degradation : The environmental persistence of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl acids (PFAAs) like PFOA and PFOS, poses significant challenges for assessing their fate and ecological impact. This review emphasizes the need for further research on biodegradation pathways, half-lives, and defluorination potential to better understand these substances' environmental behaviors (Liu & Avendaño, 2013).

Mechanism of Action

Target of Action

(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate, also known as L-Leucine, 4-fluoro-, ethyl ester, sulfate (1:1), is a derivative of the amino acid leucine . Amino acids are the building blocks of proteins and play a crucial role in various biological processes. Leucine, in particular, is one of the nine essential amino acids that humans cannot synthesize and must obtain from dietary sources .

Mode of Action

It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that this compound may interact with various targets in the body, leading to a range of physiological changes.

Biochemical Pathways

The compound, being a derivative of leucine, may be involved in the same biochemical pathways as leucine. Leucine is known to play a key role in protein synthesis and metabolic signaling pathways . It is also a critical regulator of the mammalian target of rapamycin (mTOR) pathway, which controls cell growth and metabolism .

Pharmacokinetics

It is known that the solubility of a compound in different solvents can significantly impact its absorption, distribution, metabolism, and excretion (adme) properties . This compound is soluble in DMSO , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential involvement in various biochemical pathways and physiological processes. As a leucine derivative, it may influence protein synthesis, cell growth, and metabolism .

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, may cause an allergic skin reaction, and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2.H2O4S/c1-4-12-7(11)6(10)5-8(2,3)9;1-5(2,3)4/h6H,4-5,10H2,1-3H3;(H2,1,2,3,4)/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRTUFGLEMCOLL-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)(C)F)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(C)(C)F)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18FNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate | |

CAS RN |

848949-85-9 | |

| Record name | 4-fluoro-L-leucine ethyl ester sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

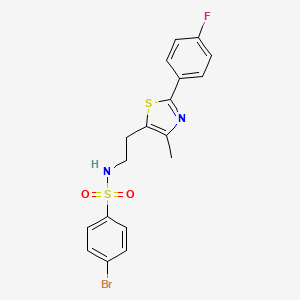

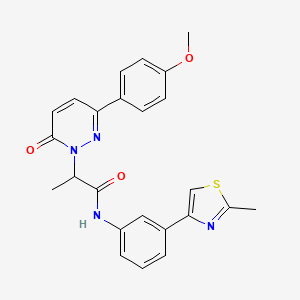

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2813693.png)

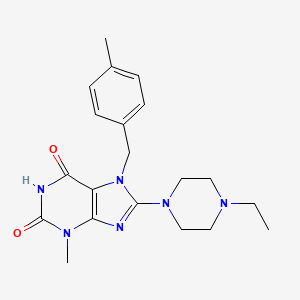

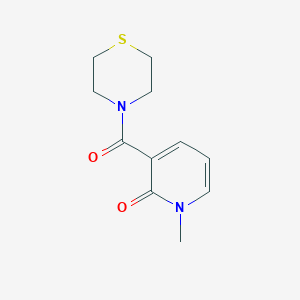

![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)

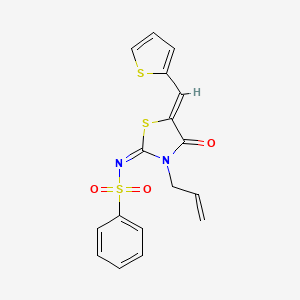

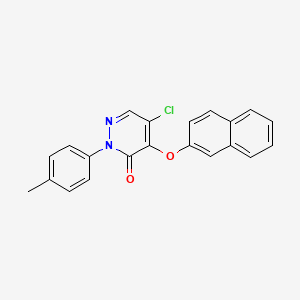

![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2813698.png)

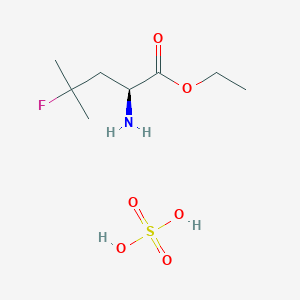

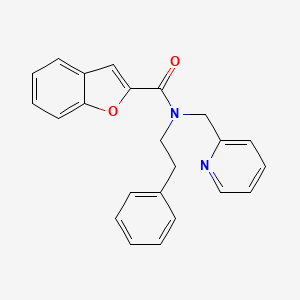

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2813701.png)

![[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride](/img/structure/B2813710.png)